molecular formula C6H12O6 B118579 (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal CAS No. 478518-60-4

(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal

Cat. No. B118579
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-KOKIVGLBSA-N
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Description

“(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal” is a chemical compound with the formula C6H12O6 . It contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Molecular Structure Analysis

The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Environmental and Health Impact Studies

Research into novel brominated flame retardants (NBFRs) has highlighted the presence of similar compounds in various environments, including indoor air, dust, consumer goods, and food. These studies emphasize the necessity for further research into the occurrence, environmental fate, and toxicity of these compounds. Notably, several NBFRs lack comprehensive data, underscoring the need for enhanced analytical methods and research on potential leaching sources and indoor environments. Specific compounds such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP) are often reported in high concentrations, raising concerns about their impact (Zuiderveen et al., 2020).

Flavor and Sensory Quality in Food

The delicate flavor of olive oil is attributed to various volatile components. These include aldehydes, alcohols, esters, hydrocarbons, ketones, furans, and other compounds. The presence of these flavor compounds is closely related to the sensory quality of olive oil. Factors such as olive cultivar, maturity stage of the fruit, storage conditions, and processing influence the flavor components of olive oil, thus affecting its taste and aroma. Phenolic compounds, especially hydroxytyrosol, tyrosol, caffeic acid, coumaric acid, and p-hydroxybenzoic acid, significantly influence the sensory characteristics of olive oil (Kiritsakis, 1998).

Mechanistic Insights from Chemical Toxicants

Understanding the mechanisms of toxic neuropathies is essential for identifying and mitigating health risks associated with certain chemical toxicants. 2,5-Hexanedione (HD) and acrylamide (ACR) are prototypical toxicants causing central-peripheral axonopathies. Research has revealed that the morphological features associated with these toxicants depend on the daily rate of exposure. This finding suggests that axonopathic changes are late-developing effects and may occur independently of behavioral and functional neurotoxicity. Such insights guide molecular-level research toward a better understanding of the mechanisms behind such toxicities (LoPachin & Gavin, 2015).

Reactive Carbonyl Species in Chronic Diseases

Reactive carbonyl species (RCS) like hexanal play a crucial role in cellular damage, leading to ageing and various chronic diseases such as inflammatory disease, atherosclerosis, diabetes, cancer, and cardiovascular disease. Understanding the properties, metabolism, and relationship of RCS with metabolic diseases is crucial for developing effective prevention and treatment strategies. Research also emphasizes the importance of nanoparticles and nanocarriers in sequestering RCS due to their limited bioavailability and bioefficacy (Fuloria et al., 2020).

properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-JIAGYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-galactose-5-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Reactant of Route 2
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Reactant of Route 3
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Reactant of Route 4
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Reactant of Route 5
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Reactant of Route 6
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal

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